Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Description
Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a brominated tetrahydrobenzo[c]thiophene derivative with a methyl ester group at position 1. For instance, 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid (CAS 188240-63-3) is a precursor with 95% purity, as noted in . Methyl esters of similar thiophene derivatives are often synthesized via alkylation using reagents like NaH and methyl iodide in DMF, as demonstrated in .
The compound’s structure features a partially saturated benzo[c]thiophene core, a bromine atom at position 3 (enhancing electrophilic reactivity), and a methyl ester at position 1. This configuration makes it a versatile intermediate in pharmaceutical and organic synthesis, particularly for metallo-β-lactamase inhibitors (e.g., derivatives in ) and antitumor agents (e.g., ).
Properties
IUPAC Name |
methyl 3-bromo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c1-13-10(12)8-6-4-2-3-5-7(6)9(11)14-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSQBXFSPOTHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCC2=C(S1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188240-62-2 | |
| Record name | methyl 3-bromo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate typically involves the bromination of 4,5,6,7-tetrahydrobenzo[c]thiophene followed by esterification. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol and catalysts such as phosphorus pentasulfide.
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These processes are optimized for yield and purity, utilizing advanced techniques like continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate serves as an important intermediate in the synthesis of more complex thiophene derivatives. Its unique bromine substitution allows for various chemical reactions such as:
- Substitution Reactions: The bromine atom can be replaced with other nucleophiles.
- Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction to yield different derivatives.
- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology
In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties:
- Antimicrobial Activity: Preliminary studies suggest that it exhibits significant activity against various bacterial strains.
- Anticancer Properties: In vitro studies have demonstrated its antiproliferative effects on several cancer cell lines such as HeLa and L1210. The compound has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization and disrupting microtubule formation essential for cell division .
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| L1210 | 2.8 | High |
| CEM | 2.3 | High |
| HeLa | 1.1 | Very High |
Material Science
The compound is also being explored for its applications in material science:
Mechanism of Action
The mechanism of action of methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes by binding to active sites on proteins .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate with structurally related tetrahydrobenzo[c]thiophene and benzo[b]thiophene derivatives:
*Calculated based on precursor molecular weight () and esterification.
Key Findings from Comparative Analysis
Structural Nuances
- Ring Fusion Position : Benzo[c]thiophene derivatives (e.g., ) have distinct electronic properties compared to benzo[b]thiophenes () due to differences in aromaticity and substituent orientation.
Biological Activity
Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS No. 188240-62-2) is a heterocyclic compound belonging to the thiophene family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
- Molecular Formula : C10H11BrO2S
- Molecular Weight : 275.16 g/mol
- Structural Characteristics : The compound features a bromine substitution on the thiophene ring, which enhances its reactivity and potential biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination of 4,5,6,7-tetrahydrobenzo[c]thiophene.
- Esterification to form the methyl ester.
Common synthetic routes include the Gewald reaction, which combines sulfur with an α-methylene carbonyl compound and an α-cyano ester.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro evaluations have shown that these compounds exhibit significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| L1210 | 2.8 | High |
| CEM | 2.3 | High |
| HeLa | 1.1 | Very High |
The compounds were found to induce apoptosis in cancer cells in a dose-dependent manner without significantly affecting normal human peripheral blood mononuclear cells (PBMCs), indicating selective cytotoxicity towards cancer cells .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule formation essential for cell division.
- Induction of Apoptosis : The accumulation of cells in the G2/M phase of the cell cycle leads to programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess significant activity against various bacterial strains; however, detailed investigations are needed to fully elucidate its spectrum of activity and mechanism.
Case Studies and Research Findings
- Study on Antiproliferative Activity : A study evaluated several derivatives of tetrahydrobenzo[c]thiophenes for their antiproliferative properties against cancer cell lines. The results indicated that methyl 3-bromo derivatives showed enhanced activity compared to their non-brominated counterparts .
- Molecular Docking Studies : Molecular docking simulations have confirmed that these compounds effectively bind to tubulin and potentially other targets involved in cancer cell proliferation .
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate?
- Methodological Answer : The compound can be synthesized via multistep routes involving cyclization and functionalization. For example, derivatives of tetrahydrobenzo[c]thiophene are often synthesized using ketones with active methylene groups, as demonstrated in the preparation of methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate via cyclocondensation (1,4-dioxane, reflux) . Bromination at the 3-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled conditions. Key steps include:
- Cyclization of cyclohexenone derivatives with sulfur sources.
- Esterification at the 1-position using methyl chloroformate.
- Purification via column chromatography or recrystallization.
Yields typically range from 50–75%, depending on reaction optimization .
Q. How can NMR and IR spectroscopy confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The tetrahydrobenzo[c]thiophene core shows characteristic signals for methylene protons (δ 1.70–2.72 ppm, multiplet) and aromatic protons (δ 7.45 ppm, singlet for HAr). The methyl ester group appears as a singlet at δ 3.75 ppm .
- ¹³C NMR : The carbonyl carbon of the ester group resonates at ~165–170 ppm, while the brominated carbon (C3) shows a distinct shift due to electronegativity .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of ester) and 600–700 cm⁻¹ (C-Br stretch) confirm functional groups .
Q. How does the bromo substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The 3-bromo group serves as a site for Suzuki-Miyaura or Ullmann couplings. For example:
- Suzuki Reaction : React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to introduce aryl groups .
- Nucleophilic Substitution : Replace Br with amines or thiols (e.g., K₂CO₃, DMF, 60°C).
Kinetic studies show that steric hindrance from the tetrahydro ring slows reactivity compared to planar aromatics, requiring longer reaction times (12–24 hrs) .
Q. What structural features contribute to its biological activity (e.g., receptor antagonism)?
- Data-Driven Analysis : Tetrahydrobenzo[c]thiophene derivatives exhibit adenosine receptor (A₁/A₂ₐ) antagonism. Key structural determinants include:
- 3-Thioether Group : Enhances A₂ₐ affinity (e.g., BTH4 derivative with benzylthio: KB = 1.62 µM at A₁ receptors) .
- Ester vs. Carboxylic Acid : Methyl/ethyl esters improve binding over free acids (e.g., 15 and 16 in ).
- 4-Oxo Group : Stabilizes the saturated ring conformation, critical for receptor interaction .
Q. How can computational modeling optimize derivatives for target selectivity?
- Methodological Answer :
- Pharmacophore Modeling : Superimpose the thiophene ring with xanthine uracil moieties to predict adenosine receptor binding .
- DFT Calculations : Analyze electron density at C3 to predict cross-coupling efficiency. Substituents with high electronegativity (e.g., Br) increase electrophilicity, favoring SNAr mechanisms .
- MD Simulations : Assess conformational flexibility of the tetrahydro ring to design rigid analogs for improved selectivity .
Contradiction Resolution & Experimental Design
Q. How to address discrepancies in reported bioactivity across similar derivatives?
- Experimental Design :
- Standardized Assays : Use cloned human receptors (e.g., A₁/A₂ₐ/A₃) to eliminate species variability .
- SAR Studies : Systematically vary substituents (e.g., 3-thioether, 4-oxo) and measure IC₅₀ values. For example, BTH4 (7) shows dual A₁/A₂ₐ activity, while 17 is A₁-selective .
- Control for Purity : Validate compound purity via HPLC (≥98%) to exclude confounding effects from byproducts .
Q. What strategies mitigate low yields in large-scale synthesis?
- Optimization Approaches :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
